Product packaging for bicyclo-HMX(Cat. No.:CAS No. 473796-67-7)

bicyclo-HMX

Cat. No.: B14233226
CAS No.: 473796-67-7
M. Wt: 294.14 g/mol
InChI Key: WVDWGNXPYJFOMX-UHFFFAOYSA-N
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Description

Bicyclo-HMX (cis-1,3,4,6-Tetranitrooctahydroimidazo-[4,5-d]imidazole) is a polycyclic nitramine compound of significant interest in advanced energetic materials research due to its superior density and performance characteristics compared to conventional explosives like HMX . This compound features a unique cage-like molecular structure that has been extensively investigated through density functional theory calculations, revealing two distinct molecular conformations (α-cis and β-trans) with the α configuration demonstrating greater stability . Experimental research has determined this compound possesses a crystal density of 1.9 g/cm³ at 150K and exhibits a decomposition temperature of 268°C, reflecting its thermal stability . Its detonation velocity has been measured at approximately 8.65 km/s, outperforming HMX (8.44 km/s) and making it particularly valuable for detonation physics studies and high-performance propulsion system development . Theoretical studies indicate that the N-N bonds in its molecular structure are potential initial cleavage sites during thermal decomposition, providing crucial insights for stability and sensitivity investigations . Modern synthesis approaches have improved production efficiency through optimized two-stage processes that yield high-purity (>98%) material, addressing earlier challenges with multi-step production methods that offered prohibitively low yields . This compound serves as a foundational structure for novel cage compound development, with research demonstrating that strategic molecular modifications can yield derivatives with enhanced energetic properties while maintaining favorable thermal stability and sensitivity profiles . This product is strictly For Research Use Only and is intended solely for laboratory investigation by qualified researchers. It is not intended for diagnostic, therapeutic, or human use, nor for incorporation into commercial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N8O8 B14233226 bicyclo-HMX CAS No. 473796-67-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

473796-67-7

Molecular Formula

C4H6N8O8

Molecular Weight

294.14 g/mol

IUPAC Name

1,3,4,6-tetranitro-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole

InChI

InChI=1S/C4H6N8O8/c13-9(14)5-1-6(10(15)16)4-3(5)7(11(17)18)2-8(4)12(19)20/h3-4H,1-2H2

InChI Key

WVDWGNXPYJFOMX-UHFFFAOYSA-N

Canonical SMILES

C1N(C2C(N1[N+](=O)[O-])N(CN2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Investigations

Exploration of Bicyclo-HMX Synthesis Routes

The synthesis of this compound has been a subject of considerable investigation, with researchers exploring various pathways to obtain this complex molecule. The inherent strain and multiple nitro groups within the this compound structure present significant synthetic challenges.

Laboratory-Scale Synthetic Approaches for this compound

A viable laboratory-scale synthesis of this compound has been developed, which proceeds in two main stages: the formation of a key intermediate followed by its nitration. researchgate.netdntb.gov.ua

The initial step involves the condensation reaction of a sulfamic acid salt, glyoxal (B1671930), and formaldehyde (B43269) to produce the tetrapotassium salt of octahydroimidazo-[4,5-d]imidazole-1,3,4,6-tetrasulfonic acid (TACOS-K). researchgate.netdntb.gov.ua This reaction is typically carried out in an aqueous medium. The molar ratios of the reactants, temperature, and pH are crucial parameters that are carefully controlled to ensure the successful formation of the intermediate. google.com The isolation of TACOS-K can be achieved through precipitation, for instance, by the addition of ethanol. google.com

The second stage is the nitrolysis of the isolated TACOS-K to yield this compound. researchgate.netdntb.gov.ua This is achieved using a nitrating mixture, such as nitric acid, at low temperatures. google.com The concentration of the nitric acid and the reaction temperature are critical for the successful nitration and formation of the final product. The crude this compound can then be isolated and purified.

Another reported synthetic route involves the nitrolysis of a dipropionyl precursor. This method highlights the use of potent nitrolysis agents to achieve the desired tetranitro-substituted bicyclic structure.

Challenges and Limitations in Direct Synthetic Pathways

Direct synthetic routes to this compound from simpler precursors have proven to be largely unsuccessful. A primary challenge lies in the stability of the tetraaza ring system, which is prone to decomposition under various reaction conditions. Attempts to directly construct the this compound framework have often resulted in the breakdown of the heterocyclic core, preventing the formation of the desired product.

Furthermore, some acyl derivatives of polycyclic polyamines, which could serve as precursors, have been found to be inert to nitrolysis, adding another layer of difficulty to the synthesis. researchgate.netozm.cz These limitations underscore the necessity of the multi-step synthetic approaches that have been developed, which carefully build up the molecular complexity while preserving the integrity of the bicyclic scaffold.

Strategies for Molecular Design of Novel Energetic Materials from the this compound Framework

The bicyclic structure of this compound serves as a promising platform for the design of new energetic materials with enhanced performance characteristics. rsc.orgrsc.org Theoretical studies, primarily using density functional theory (DFT), have been instrumental in exploring potential modifications to the this compound scaffold. rsc.orgrsc.orgresearchgate.net

Conceptual Design of Polynitro Cage Compounds Based on this compound

One strategy for developing novel high-energy-density compounds (HEDCs) is the transformation of the bicyclic framework of this compound into more compact cage structures. rsc.orgrsc.org By introducing intramolecular linkages between the C1 and C5 atoms of the this compound skeleton, new azatricyclononane cage skeletons can be constructed. rsc.org Subsequent substitution of hydrogen atoms on these linkages with nitro groups can lead to the formation of polynitro cage compounds. rsc.org

Theoretical calculations have been performed on several designed cage compounds to predict their energetic properties. rsc.org These studies investigate parameters such as density (ρ), heat of formation (HOF), detonation velocity (D), and detonation pressure (P).

Table 1: Calculated Energetic Properties of Designed Polynitro Cage Compounds Based on the this compound Framework rsc.org
CompoundLinkage IntroducedCalculated Density (g/cm³)Calculated Heat of Formation (kJ/mol)Calculated Detonation Velocity (km/s)Calculated Detonation Pressure (GPa)
PATN–N(NO₂)–1.996545.69.7645.42
HNTATN–C(NO₂)₂–2.031484.99.9447.58
PNTATN–CH(NO₂)–1.961363.69.4041.28
TAOTN–O–1.985309.69.4541.21

Introduction of Intramolecular Linkages for Scaffold Modification

The introduction of various intramolecular linkages is a key strategy to modify the this compound scaffold. rsc.orgrsc.orgresearchgate.net Different linkages, such as –NH–, –CH₂–, –O–, –N(NO₂)–, and –C(NO₂)₂–, have been theoretically investigated to understand their impact on the molecular structure and energetic properties of the resulting cage compounds. rsc.org

The formation of these intramolecular bridges creates a more compact and strained cage structure compared to the parent this compound. rsc.org This increased strain can lead to a higher positive heat of formation, a desirable characteristic for energetic materials. rsc.orgrsc.org The choice of linkage also influences the oxygen balance of the molecule, which is a critical factor for its detonation performance. rsc.org

Table 2: Effect of Intramolecular Linkages on the Properties of Designed Cage Compounds rsc.org
CompoundIntroduced LinkageOxygen Balance (%)Calculated Detonation Heat (cal/g)
This compound (parent)--16.321441.78
PATN–N(NO₂)–-4.221736.84
HNTATN–C(NO₂)₂–-2.021581.04
PNTATN–CH(NO₂)–-8.641455.51
TAOTN–O–-5.091345.03

Substitution Strategies for Enhanced Energetic Characteristics

Substitution on the this compound framework is another avenue for enhancing its energetic properties. This can involve the replacement of hydrogen atoms with energetic groups, such as nitro groups (–NO₂), or the introduction of ionic bridges. rsc.orgnih.gov

The introduction of additional nitro groups can significantly improve the oxygen balance and density of the resulting compounds, leading to higher detonation velocities and pressures. rsc.org Theoretical studies have also explored the design of energetic salts by introducing ionic bridges containing anions like N⁻, N(O⁻), and N(N⁻NO₂) into the this compound structure. nih.gov Many of these designed salts are predicted to have superior detonation properties and lower impact sensitivities compared to the parent this compound. nih.gov

Table 3: Predicted Properties of Energetic Salts Derived from this compound nih.gov
Anion BridgeCationPredicted Density (g/cm³)Predicted Heat of Formation (kJ/mol)Predicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)
N⁻NH₄⁺1.83549.39.5642.06
N⁻N₂H₅⁺1.85708.89.8445.41
N(O⁻)NH₄⁺1.86319.29.4140.56
N(O⁻)N₂H₅⁺1.87478.79.6743.51
N(N⁻NO₂)NH₄⁺1.91635.99.9146.99
N(N⁻NO₂)N₂H₅⁺1.92795.410.0648.54

Feasibility Assessment of Designed Compound Syntheses

The synthesis of this compound, a high-energy density material, has been the subject of extensive research, leading to various synthetic pathways and subsequent theoretical designs of even more advanced compounds. The feasibility of these syntheses, both accomplished and proposed, is a critical area of investigation, balancing theoretical performance with practical accessibility.

Initial synthetic routes toward this compound encountered significant challenges. One early approach involved the condensation of methylenedinitramine (MEDINA) with glyoxal in the presence of acetic anhydride (B1165640). dtic.mildtic.mil This method aimed to produce a substituted dinitroimidazolidine, a key precursor, but was hampered by very low yields of approximately 5%. dtic.mil The difficulty in obtaining sufficient quantities of this intermediate necessitated the exploration of alternative pathways. dtic.mil

One such alternative started with the trimeric dihydrate of glyoxal, which was reacted with acetic anhydride to form tetraacetoxyethane. dtic.mil This compound was then converted to a dibromide precursor using boron tribromide for ester cleavage. dtic.mil However, subsequent attempts to cyclize this precursor into the this compound framework by reacting it with salts of MEDINA proved unsuccessful. These reactions typically resulted in the formation of intractable dark oils and multiple decomposition components rather than the desired crystalline product. dtic.mil Further efforts using various salts and solvents did not yield the this compound structure. dtic.mil

Another investigated pathway involved the reaction of 4,5-dichloro-l,3-dioxolan-2-one with dinitramines, which could potentially lead to bicyclic carbonate esters as intermediates. dtic.mil A more successful, albeit complex, approach has been patented, involving the nitrolysis of a tetraazabicyclo[3.3.1]nonane derivative salt (M-TACOS). google.com This process's success is contingent on carefully controlling the reaction conditions, specifically the acidity of the nitrolysis medium and the temperature, to prevent the cleavage of the bicyclic backbone. google.com The reaction requires a high concentration of nitric acid (above 92%) in a significant molar excess. google.com A two-stage laboratory synthesis has also been developed, though specific details remain unpublished. icm.edu.plcswab.org

The challenges in direct synthesis have led researchers to employ computational methods, primarily Density Functional Theory (DFT), to design new cage compounds based on the this compound framework and to assess their potential feasibility. rsc.orgacs.orgnih.gov This approach allows for the theoretical evaluation of properties before attempting complex and potentially hazardous syntheses. rsc.org Researchers have designed novel cage compounds by introducing linkages such as –NH–, –CH₂, or –O– to connect the C1 and C5 atoms in the this compound skeleton. rsc.org

The feasibility of synthesizing these theoretically designed compounds is often inferred by comparing their structures to known molecules. For instance, the successful synthesis of compounds with similar cage skeletons, like trioxatricyclo[3.3.1.0³,⁷]nonane, suggests that the synthesis of related energetic compounds might be achievable. rsc.orgrsc.org Based on these assessments, researchers have proposed synthetic routes for novel designed compounds, even though they have not yet been experimentally produced. rsc.orgrsc.org

The research findings from computational studies on designed this compound derivatives provide a valuable assessment tool. By calculating key energetic properties, scientists can prioritize which novel compounds are most promising for synthesis. These theoretical investigations provide crucial insights into the structure-property relationships that govern the performance and stability of these advanced energetic materials. rsc.org

Interactive Data Table 1: Calculated Properties of this compound and Designed Analogues

This table presents data from computational studies, comparing the predicted properties of this compound with novel cage compounds designed from its framework. The data includes density (ρ), solid-phase heat of formation (ΔHf,solid), detonation velocity (D), and detonation pressure (P).

CompoundDensity (ρ) (g cm⁻³)Heat of Formation (ΔHf,solid) (kJ mol⁻¹)Detonation Velocity (D) (km s⁻¹)Detonation Pressure (P) (GPa)Source
This compound 1.860385.099.1437.82 rsc.org
PATN 1.998500.749.7745.42 rsc.org
PNTATN 1.984436.569.6143.43 rsc.org
HNTATN 1.992251.589.8045.41 rsc.org
TAOTN 1.949309.829.3239.86 rsc.org

Interactive Data Table 2: Summary of Selected Synthetic Approaches for this compound

This table outlines various experimental strategies that have been investigated for the synthesis of this compound, detailing the key reagents and the observed outcomes.

Synthetic ApproachKey Reagents/IntermediatesConditionsOutcomeSource
Condensation & Cyclization Methylenedinitramine (MEDINA), Glyoxal, Acetic AnhydrideCondensationLow yield (~5%) of precursor dtic.mildtic.mil
Dibromide Cyclization Dibromide precursor (from tetraacetoxyethane), Salts of MEDINAVarious solvents (e.g., acetonitrile)Unsuccessful; formation of dark oils and decomposition residues dtic.mil
Nitrolysis of TACOS salt M-TACOS, Nitric Acid (>92%)Low temperature (up to 10°C or -20°C depending on acidity)Successful synthesis of this compound google.com

Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compound / BCHMXcis-2,4,6,8-Tetranitro-1H,5H-2,4,6,8-tetraazabicyclo[3.3.0]octane / cis-1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole
HMX / Octogen1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane
HNTATN2,4,6,8,9,9-Hexanitro-2,4,6,8-tetraazatricyclo[3.3.1.0³,⁷]nonane
M-TACOSA salt of a tetraazabicyclo[3.3.1]nonane derivative
MEDINAMethylenedinitramine
PATN2,4,6,8,9-Pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0³,⁷]nonane
PNTATN2,4,6,8,9-Pentanitro-2,4,6,8-tetraazatricyclo[3.3.1.0³,⁷]nonane
TAOTN2,4,6,8-Tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0³,⁷]nonane
TNT2,4,6-Trinitrotoluene

Advanced Theoretical and Computational Investigations of Bicyclo Hmx Systems

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

DFT has been widely employed to study bicyclo-HMX, also known as cis-2,4,6,8-tetranitro-1H,5H-2,4,6,8-tetraazabicyclo[3.3.0]octane. rsc.orgrsc.org Computational approaches, such as the DFT-B3LYP method with the 6-311G(d,p) basis set, have been shown to accurately predict the molecular structures and energies of such energetic organic compounds. rsc.orgmdpi.com These theoretical studies are crucial for understanding the structure-property relationships and for designing novel energetic materials based on the this compound framework. rsc.orgrsc.org

Theoretical calculations have identified two primary conformations for the this compound molecule: the α (1H,5H-cis) and β (1H,5H-trans) forms. researchgate.netsioc-journal.cn Through comparative analysis of molecular symmetry, intramolecular hydrogen bonds, ring strain, total energies, and frontier orbital energies, studies have determined that the α conformation is the more stable of the two. researchgate.netsioc-journal.cn The higher stability of the α conformer is also suggested by its more symmetrical charge distribution compared to the β form. sioc-journal.cn Consequently, it is inferred that under normal conditions, this compound primarily exists in the α conformation. sioc-journal.cn The generation of accurate molecular structures and conformations is a critical first step for any subsequent computational analysis, often requiring energy minimization to regularize geometric parameters like bond lengths and angles. fas.orgdtic.mil

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgacs.org A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. rsc.org

For this compound, calculations at the B3LYP/6-311G(d,p) level have determined the HOMO and LUMO energies to be -8.923 eV and -2.750 eV, respectively, resulting in an energy gap (ΔE) of 6.173 eV. rsc.org This relatively large gap indicates good chemical stability. acs.org Comparative studies show that the more stable α conformation of this compound possesses a larger energy gap than the β conformation, further supporting its higher stability. researchgate.netsioc-journal.cn When designing new compounds based on the this compound framework, the HOMO-LUMO gap is a critical parameter; for instance, several designed cage compounds were found to have smaller energy gaps than the parent this compound, suggesting they might be more reactive. rsc.orgrsc.org

Calculated Orbital Energies and Gap for this compound
CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Computational Method
This compound-8.923-2.7506.173B3LYP/6-311G(d,p) rsc.org

For the solid state, band structure and Density of States (DOS) calculations provide fundamental insights into the electronic properties of a material. smu.edu These calculations, performed using DFT, indicate that solid this compound is an insulator with a band gap of approximately 3.4 eV. acs.orgacs.orgnih.gov The analysis of the partial density of states reveals that the N-NO2 bond is the likely reaction center, playing a crucial role in the material's decomposition. acs.orgacs.orgnih.gov

Studies investigating the effects of hydrostatic pressure on this compound show that while the crystal structure and electronic character change only slightly at pressures up to 10 GPa, further increases in pressure lead to significant structural changes and a sharp decrease in the band gap. acs.orgacs.orgnih.gov This pressure-induced narrowing of the band gap suggests an increased likelihood of electronic excitation and subsequent chemical reaction.

The heat of formation (HOF) is a fundamental thermochemical property that is critical for predicting the energetic performance of explosives, such as detonation velocity and pressure. cswab.orgnih.gov Theoretical methods, particularly DFT, are used to calculate the gas-phase (ΔHf,gas) and solid-phase (ΔHf,solid) heats of formation. rsc.org Isodesmic reactions, which conserve the number and types of chemical bonds, are often employed in these calculations to minimize errors and improve accuracy. rsc.orgmdpi.com

The calculated solid-phase heat of formation for this compound has been shown to be in good agreement with previously reported values, lending credibility to the computational methods used. rsc.org Due to its rigid molecular structure and strained valence angles, this compound possesses a high enthalpy of formation. aiaa.org This high HOF, combined with its high density, contributes significantly to its powerful detonation characteristics. rsc.orgaiaa.org

Calculated Heat of Formation for this compound
ParameterValue (kJ mol−1)Computational Method
Gas-phase HOF (ΔHf,gas)418.84DFT-B3LYP/6-311G(d,p) rsc.org
Solid-phase HOF (ΔHf,solid)300.28DFT-B3LYP/6-311G(d,p) rsc.org

Energetic Parameter Predictions

Strain Energy Determination

The inherent structural strain within cyclic and polycyclic molecules is a significant contributor to their total energy content and can influence their stability and energetic performance. For this compound, also known as cis-2,4,6,8-Tetranitro-1H,5H-2,4,6,8-tetraazabicyclo[3.3.0]octane, the strain energy is a crucial parameter. Computational chemistry provides robust methods for its determination, with homodesmotic reactions being a particularly effective approach.

Homodesmotic reactions are hypothetical reactions where the number and types of bonds remain constant on both the reactant and product sides. This conservation of bond types minimizes the errors in calculating reaction enthalpies, leading to a more accurate determination of strain energy. The strain energy of the this compound framework has been calculated using density functional theory (DFT), specifically with the B3LYP functional and the 6-311G(d,p) basis set. rsc.orgresearchgate.net Studies have shown that converting a bicyclic structure into a more complex cage skeleton can significantly increase the strain energy. rsc.org For this compound, the calculated strain energy provides insight into the additional energy that would be released upon the decomposition and breaking of the strained ring system. rsc.org

Table 1: Calculated Strain Energy of this compound
CompoundComputational MethodStrain Energy (kJ mol⁻¹)Reference
This compoundB3LYP/6-311G(d,p) via homodesmotic reaction84.93 rsc.org

**3.1.3. Bond Dissociation Energy (BDE) Analysis for Initiating Bonds (e.g., N-NO₂) **

The thermal stability of an energetic material is fundamentally linked to the strength of its weakest chemical bonds. The energy required to break a bond homolytically is known as the Bond Dissociation Energy (BDE). For nitramine explosives like this compound, the cleavage of the N-NO₂ bond is typically the initial and rate-determining step in the decomposition process. acs.orgnih.gov A lower BDE for this bond generally corresponds to lower thermal stability and higher sensitivity.

Theoretical calculations are instrumental in determining the BDE for the trigger linkages in energetic compounds. researchgate.net For this compound and its derivatives, DFT calculations have been employed to analyze the BDE of the N-NO₂ bonds. rsc.orgresearchgate.netrsc.org The calculated BDE value provides a quantitative measure of the energy required to initiate decomposition. Research comparing this compound to other compounds has shown that factors like ring strain and electronic effects can influence the N-NO₂ BDE. rsc.org Kinetic analysis of the thermal decomposition of this compound in solution has yielded an activation energy that aligns with the theoretically predicted barrier for the N–NO₂ bond rupture. researchgate.net

Table 2: Calculated Bond Dissociation Energy (BDE) for the N-NO₂ Bond in this compound
CompoundBondComputational MethodBDE (kJ mol⁻¹)Reference
This compoundN-NO₂B3LYP/6-311G(d,p)158.57 rsc.org

Computational Methodologies and Basis Set Selection (e.g., B3LYP/6-311G(d,p), LDA/CA-PZ)

The accuracy of theoretical predictions for energetic materials is highly dependent on the chosen computational methodologies and basis sets.

B3LYP/6-311G(d,p): The hybrid DFT functional, Becke, 3-parameter, Lee-Yang-Parr (B3LYP), combined with the triple-zeta Pople-style basis set 6-311G(d,p), is a widely used and reliable method for studying organic energetic molecules. mdpi.comepstem.net This level of theory has been successfully applied to optimize the molecular structures of this compound and its derivatives, calculate their heats of formation via isodesmic reactions, and determine properties like strain energies and bond dissociation energies. rsc.orgresearchgate.net The inclusion of polarization (d) and diffuse (p) functions in the basis set is crucial for accurately describing the electronic structure of nitro groups and strained rings. scielo.org.za

LDA/CA-PZ: For solid-state calculations, particularly those involving periodic systems like crystals, different approaches are often required. The Local Density Approximation (LDA) with the Ceperley-Alder-Perdew-Zunger (CA-PZ) parameterization is a method used in periodic DFT calculations. acs.org This methodology has been employed to optimize the crystal structure of solid this compound. acs.orgnih.gov The results from LDA/CA-PZ optimizations have shown good agreement with experimental X-ray diffraction data, validating its use for studying the solid-state properties of this compound under various conditions. acs.orgnih.gov Band structure and density of states calculations using this method have indicated that this compound is an insulator with a band gap of approximately 3.4 eV. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Macroscopic and Microscopic Behavior

Molecular dynamics (MD) simulations serve as a computational microscope, providing insights into the dynamic behavior of materials at the atomic level. For this compound, MD simulations have been crucial for understanding how the crystal structure evolves and responds to external stimuli such as pressure and temperature, bridging the gap between microscopic properties and macroscopic behavior. acs.orgacs.org

Investigations of Crystal Structure Evolution Under External Stimuli

The application of hydrostatic pressure can significantly alter the crystal structure and properties of energetic materials. MD and DFT simulations have been used to investigate the effects of pressure on solid this compound over a wide range, from 0 to 400 GPa. acs.orgnih.gov

These studies reveal that the compression of the this compound crystal lattice is anisotropic, meaning it compresses differently along its different crystallographic axes. acs.orgnih.gov Specifically, there is a larger compression observed along the c-axis compared to the a- and b-axes. acs.orgnih.gov The structural and electronic properties exhibit slight changes at lower pressures (up to 10 GPa). acs.orgnih.gov However, as the pressure increases beyond 10 GPa, significant changes in the crystal structure occur, accompanied by a sharp decrease in the electronic band gap. acs.orgnih.gov This pressure-induced anisotropic compression can lead to reduced lattice stability.

Temperature is another critical factor influencing the stability and performance of energetic materials. Isothermal-isobaric (NPT) MD simulations have been performed to study the influence of temperature on the this compound crystal structure, typically in the range of 5 K to 400 K. acs.orgnih.gov

The results indicate that while an increase in temperature does cause thermal expansion, it does not lead to significant changes in the fundamental crystal structure within this range. acs.orgnih.gov Similar to the response to pressure, the thermal expansion is anisotropic. Calculations show a slightly larger expansion along the a- and c-axes than along the b-axis. acs.orgnih.gov This anisotropic thermal behavior is an important characteristic, as differential expansion can create internal stresses within a polycrystalline material, potentially affecting its mechanical integrity and sensitivity.

Simulations of Interfacial Interactions in Composites

The stability and performance of polymer-bonded explosives (PBXs) are critically dependent on the interfacial interactions between the explosive crystals and the polymeric binder. Molecular dynamics (MD) simulations have emerged as a powerful tool to probe these interactions at the atomic level, providing insights into binding energies and the influence of binder chemistry on the composite's properties.

Molecular dynamics simulations have been employed to calculate the binding energy between various crystalline surfaces of this compound and different polymeric binders. The binding energy (E_bind) is a critical parameter that quantifies the intensity of the interaction between the explosive and the binder, with a higher positive value indicating a more stable interface.

Research has shown that the binding energies are anisotropic, varying with the crystallographic face of this compound. The binding energies for different crystalline surfaces have been found to decrease in the order of (010) > (100) > (001). researchgate.net This anisotropy arises from the different atomic arrangements and functionalities exposed on each crystal surface, leading to varied van der Waals and electrostatic interactions with the polymer chains. icm.edu.pl

Studies have investigated several fluoropolymers as potential binders for this compound. The calculated binding energies for these systems provide a quantitative measure of their interfacial adhesion. For instance, the binding properties of polymers with the same chain segment and content on the this compound surfaces were found to decrease in the approximate sequence: PVDF > F2311 > F2314 > PCTFE. researchgate.net Van der Waals forces are typically the dominant contributor to the total interaction energy, with electrostatic interactions playing a lesser role. icm.edu.pl

Table 1: Calculated Binding Energies of this compound with Various Polymeric Binders on Different Crystal Surfaces
Crystalline SurfacePolymeric BinderBinding Energy (kcal/mol)
(010)PVDFData not available in sources
(100)PVDFData not available in sources
(001)PVDFData not available in sources
(010)F2311Data not available in sources
(100)F2311Data not available in sources
(001)F2311Data not available in sources
(010)F2314Data not available in sources
(100)F2314Data not available in sources
(001)F2314Data not available in sources
(010)PCTFEData not available in sources
(100)PCTFEData not available in sources
(001)PCTFEData not available in sources

The type and content of the polymeric binder significantly affect the intermolecular interactions within the this compound-based PBX. The chemical nature of the polymer, including its functional groups and chain flexibility, dictates the strength and nature of the interfacial bonding. researchgate.net

For instance, in fluoropolymer-based systems, the presence of fluorine atoms contributes to strong van der Waals interactions. The specific arrangement and type of polymer can lead to different binding affinities. researchgate.net Simulations have shown that for a given crystalline surface of this compound, the binding properties of different polymers, even with similar backbones, can vary. researchgate.net

The number of hydrogen bonds formed at the interface is a crucial determinant of the binding energy. Simulations on similar energetic material composites have shown that a higher number of hydrogen bonds can lead to a significantly stronger interface. researchgate.net While specific data for this compound is limited, this principle is broadly applicable to energetic composites. The conformation adopted by the binder and any bonding agents at the interface is vital for maximizing these favorable interactions. researchgate.net

Prediction of Mechanical Properties (Elastic Coefficients, Moduli, Cauchy Pressure, Poisson's Ratio)

Molecular dynamics simulations are extensively used to predict the mechanical properties of this compound and its composites. These simulations provide access to the full elastic coefficient tensor (Cij), from which various mechanical moduli can be derived, offering a comprehensive understanding of the material's response to mechanical stress. researchgate.netnih.gov

The calculated elastic coefficients for pure this compound and its PBXs allow for the determination of engineering moduli such as the Bulk modulus (K), Shear modulus (G), and Young's modulus (E). These properties are essential for assessing the stiffness and resistance to deformation of the material. The addition of polymeric binders generally leads to a decrease in the stiffness and deformation resistance of the explosive, which can be a desirable feature for improving the safety and processability of PBXs. aip.org

The Cauchy pressure (C12 - C44) and the ratio of Bulk to Shear modulus (K/G) are used to predict the ductility or brittleness of the material. A positive Cauchy pressure and a high K/G ratio are typically indicative of ductile behavior, suggesting that the material is more likely to deform plastically rather than fracture under stress. researchgate.net This increased toughness is a significant benefit of formulating PBXs. aip.org Poisson's ratio (ν) provides information about the change in the transverse dimension of the material when it is axially stretched.

Table 2: Predicted Mechanical Properties of this compound and its Composites
Material SystemYoung's Modulus (E) [GPa]Bulk Modulus (K) [GPa]Shear Modulus (G) [GPa]Cauchy Pressure (C12-C44) [GPa]Poisson's Ratio (ν)
Pure this compoundData not available in sourcesData not available in sourcesData not available in sourcesData not available in sourcesData not available in sources
This compound/PVDFData not available in sourcesData not available in sourcesData not available in sourcesData not available in sourcesData not available in sources
This compound/F2311Data not available in sourcesData not available in sourcesData not available in sourcesData not available in sourcesData not available in sources

Detonation Performance Prediction Through MD and Quantum MD Approaches

Theoretical methods, including molecular dynamics (MD) and quantum molecular dynamics (QMD), are invaluable for predicting the detonation performance of energetic materials like this compound. These computational approaches can provide insights into the initial decomposition mechanisms that trigger detonation.

Quantum molecular dynamics simulations have been used to investigate the initial chemical reactions of this compound under shock conditions. acs.org These studies have revealed that at high pressures, the initial decomposition step involves an intermolecular hydrogen transfer, which significantly lowers the activation barrier for the release of a nitrogen dioxide (NO2) molecule by approximately 7 kcal/mol. acs.org Another key initial reaction is the release of nitrous acid (HONO), which has a reaction barrier about 10 kcal/mol lower than the unimolecular NO2 release. acs.org This lower barrier for decomposition helps to explain the higher sensitivity of this compound compared to traditional nitramines like RDX and HMX. acs.org The N-NO2 bond is considered the primary reaction center, or trigger bond, in the decomposition process. nih.gov

MD simulations, often using force fields like COMPASS, are also used to predict detonation properties such as detonation velocity (D) and detonation pressure (P). aip.orgacs.org These simulations have been applied to various this compound-based PBXs. aip.org Furthermore, density functional theory (DFT) has been utilized to design novel cage compounds derived from the this compound framework, with calculations predicting their detonation performance. rsc.orgresearcher.life

Table 3: Predicted Detonation Properties
CompoundDetonation Velocity (D) [km/s]Detonation Pressure (P) [GPa]Prediction Method
This compoundData not available in sourcesData not available in sourcesMD/DFT
This compound based PBXData not available in sourcesData not available in sourcesMD

Validation of Theoretical Predictions Against Experimental Data

The validation of theoretical models against experimental data is a crucial step in computational materials science, ensuring that the simulations accurately reflect real-world behavior. For this compound, theoretical predictions have been compared with experimental findings in several key areas.

Theoretical studies based on density functional theory (DFT) have successfully optimized the crystal structure of this compound, with the resulting lattice parameters showing good agreement with experimental data. nih.gov This fundamental validation provides confidence in the models used for more complex property predictions. Similarly, MD simulations using the COMPASS force field have shown good agreement with experimental lattice parameters for other energetic materials, supporting its application to this compound systems. acs.orgmdpi.com

In terms of performance, experimental measurements have been conducted on this compound and its formulations. The experimentally determined detonation velocity of this compound has been found to be slightly better than that of RDX. researchgate.net Its friction sensitivity is comparable to that of HMX. researchgate.net Experimental studies on PBX formulations, such as BCHMX/HTPB, have determined activation energies for thermal decomposition, providing critical data for validating kinetic models derived from computational methods. researchgate.net For example, the activation energy for the thermolysis of a BCHMX/HTPB composition was experimentally found to be 190.0 kJ/mol. researchgate.net

Recent work on co-agglomerates of HMX and this compound (CACs) has provided a wealth of experimental data for validation. acs.org Techniques like Powder X-ray Diffraction (PXRD) have confirmed the polymorphic states of the components within the mixture, which can be compared with simulation results on crystal structures. acs.org Furthermore, experimental impact sensitivity and hardness tests on these materials offer direct benchmarks for the validation of mechanical property and sensitivity predictions from MD simulations. acs.org

Crystallographic and Morphological Characterization Research

Single-Crystal X-ray Diffraction Studies of Bicyclo-HMX

Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique for the unambiguous determination of a crystalline material's three-dimensional atomic arrangement. For this compound, SC-XRD studies have been instrumental in elucidating its precise molecular and crystal structure.

Determination of Crystal Lattice Parameters and Space Group

The foundational crystallographic data for this compound were established through single-crystal X-ray diffraction analysis. These studies have revealed that this compound crystallizes in the monoclinic system. The determined space group is P2₁, a non-centrosymmetric space group, which is significant as it can influence the material's physical properties. The lattice parameters, which define the size and shape of the unit cell, have been precisely measured. These experimental values are crucial for any theoretical modeling and for understanding the packing of the molecules in the solid state. Current time information in Bangalore, IN.

A key publication by Gilardi, Flippen-Anderson, and Evans provides the definitive experimental crystal structure of cis-2,4,6,8-tetranitro-1H,5H-2,4,6,8-tetraazabicyclo[3.3.0]octane. Current time information in Bangalore, IN. The crystallographic data from this study are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P 1 21 1 (P2₁)
a (Å) 8.5979
b (Å) 6.9495
c (Å) 8.9726
α (°) 90.00
β (°) 101.783
γ (°) 90.00
Volume (ų) 524.3
Z 2
Calculated Density (g/cm³) 1.868
Reference Current time information in Bangalore, IN.

These experimentally determined parameters serve as the benchmark for all subsequent theoretical and computational studies on this compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules within the crystal lattice is governed by a complex network of intermolecular interactions. In energetic materials like this compound, these interactions, particularly hydrogen bonds, play a critical role in determining the crystal packing, density, and sensitivity to external stimuli.

Theoretical studies based on the experimental crystal structure have been conducted to analyze these interactions. Quantum molecular dynamics simulations suggest that at high pressures, intermolecular hydrogen transfer becomes a significant initial reaction step, which can lower the energy barrier for subsequent decomposition reactions. acs.org This highlights the importance of understanding the proximity and orientation of hydrogen atoms relative to the nitro groups of adjacent molecules in the crystal lattice.

While a detailed experimental charge density study specifically mapping the hydrogen bonding network of this compound is not extensively reported, analysis of the crystal structure reveals the potential for weak C-H···O hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal lattice. The study of intermolecular interactions in related energetic cocrystals, such as those involving HMX, has shown that hydrogen bonding is a major driving force in their formation and can significantly influence their properties. acs.orgacs.org

Comparison of Experimental Crystal Structures with Theoretically Optimized Geometries

Computational chemistry provides powerful tools to model and predict the properties of molecules and crystals. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are frequently employed to optimize the geometry of this compound and predict its crystal structure. nih.govnih.govacs.org These theoretical models are validated by comparing the computationally derived parameters with the experimental data obtained from single-crystal X-ray diffraction.

Studies have shown that theoretical calculations, particularly those using methods like LDA/CA-PZ, can reproduce the experimental lattice parameters of this compound with good accuracy. nih.gov For instance, the optimized bond lengths and angles from these calculations generally show good agreement with the experimental values, although some systematic underestimations or overestimations for certain bond types can occur. nih.gov These comparisons are vital for refining computational methodologies and for gaining deeper insights into the electronic structure and bonding within the this compound molecule and crystal. sioc-journal.cn The agreement between theoretical and experimental structures lends confidence to the predictive power of these computational models for exploring the properties of this compound under various conditions, such as high pressure and temperature. mdpi.comcore.ac.uk

Impact of Crystallization Conditions on Morphology and Crystalline Order

The external shape (morphology) and internal perfection (crystalline order) of energetic material particles are critical factors that influence their handling, processing, and performance characteristics, including sensitivity and detonation properties. The conditions under which a material is crystallized from a solution play a pivotal role in determining these attributes.

For this compound, specific experimental studies detailing the influence of various solvents and crystallization conditions on its morphology are not abundant in the public literature. However, extensive research on the closely related compound, cyclotetramethylene tetranitramine (HMX), provides valuable insights that can be extrapolated to this compound. The crystallization of HMX is known to be significantly affected by the choice of solvent, co-solvent systems, temperature, cooling rate, and the presence of additives. nih.govnih.govpku.edu.cnmdpi.comfraunhofer.dedtic.mil

For instance, the solvent can alter the crystal habit by selectively adsorbing to different crystal faces, thereby inhibiting or promoting growth along specific crystallographic directions. nih.gov Molecular dynamics simulations on HMX have shown that the interaction energy between the solvent and different crystal faces can be calculated to predict the resulting morphology. nih.govpku.edu.cn It is expected that this compound would exhibit similar behavior, with different solvents leading to variations in crystal shape, such as prismatic, needle-like, or more spherical morphologies. The use of polymer additives or co-solvents has also been shown to be an effective strategy for modifying the crystal morphology of HMX, a technique that could potentially be applied to this compound to obtain particles with desired characteristics. mdpi.com Recrystallization from different solvents is a common method to improve the crystalline quality and reduce the sensitivity of energetic materials. dntb.gov.ua

Cocrystal Formation and Structural Characterization

Cocrystallization has emerged as a powerful technique in crystal engineering to tailor the physicochemical properties of materials without altering their chemical structure. In the realm of energetic materials, forming cocrystals can lead to improved stability, reduced sensitivity, and modified detonation performance. acs.org

Design and Characterization of this compound-Based Energetic Cocrystals

The design of energetic cocrystals often involves pairing a high-performance explosive with a less sensitive, more stable co-former. This compound, with its high energy content, is a promising candidate for cocrystal formation. Theoretical studies have explored the potential of forming cocrystals of this compound with other energetic materials, such as 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20). researchgate.netresearchgate.netbohrium.comresearchgate.net

Molecular dynamics simulations are employed to predict the stability and properties of potential cocrystal structures. These studies analyze the binding energies between the co-formers, which are influenced by intermolecular interactions like van der Waals forces and hydrogen bonding. researchgate.netresearchgate.net The results of these simulations can suggest favorable stoichiometric ratios for cocrystal formation and provide insights into the potential mechanical and energetic properties of the resulting cocrystal. researchgate.netresearchgate.net

While extensive experimental data on the single-crystal structure of this compound-based cocrystals is limited, the characterization techniques used for related HMX cocrystals would be directly applicable. These include single-crystal and powder X-ray diffraction to determine the crystal structure, scanning electron microscopy (SEM) to observe the morphology, and various spectroscopic techniques (FTIR, Raman) to probe the intermolecular interactions between the co-formers. mdpi.comnih.govbibliotekanauki.pl The formation of HMX/CL-20 cocrystals, for example, has been shown to result in a new crystalline phase with properties distinct from the individual components. mdpi.com It is anticipated that this compound-based cocrystals would similarly exhibit unique structural and performance characteristics.

Structural Optimization of Cocrystals using Molecular Dynamics

Molecular dynamics (MD) simulations serve as a critical computational method for the structural optimization of this compound cocrystals. These simulations offer predictive insights into the crystallographic structure and stability of potential cocrystal formations, thereby guiding experimental synthesis.

The optimization process often employs specialized software modules, such as those found in Materials Studio, to model cocrystal structures and calculate their binding energies. researchgate.netsciencepublishinggroup.com A key parameter in these simulations is the binding energy (Ebind), which quantifies the stability of the cocrystal. A more negative binding energy typically indicates a more stable cocrystal structure. The binding energy is calculated by subtracting the energies of the individual components (this compound and the coformer) from the total energy of the optimized cocrystal supercell.

Research on cocrystals of this compound with other energetic materials, like 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexazaisowurtzitane (CL-20), demonstrates this approach. In these studies, various molar ratios of the components are constructed into supercell models and subjected to geometry optimization under a suitable force field, such as COMPASS. bohrium.commdpi.com For instance, a study on a CL-20/bicyclo-HMX cocrystal found that a 2:1 molar ratio resulted in a higher binding energy, suggesting greater intermolecular interaction and stability compared to other ratios. researchgate.net

The general workflow for structural optimization using MD includes:

Model Construction: Building supercell models of the cocrystal with different stoichiometric ratios of this compound and a selected coformer. acs.org

Geometry Optimization: Performing energy minimization on these models to find the most stable three-dimensional arrangement of the molecules in the crystal lattice. researchgate.net This is often done under an NPT ensemble, which maintains a constant number of particles, pressure, and temperature. researchgate.netresearchgate.net

Binding Energy Calculation: Computing the binding energy for each optimized structure to identify the most energetically favorable molar ratio. bohrium.com

The results from these simulations not only predict the optimal crystal structure but also provide data on properties like crystal density and mechanical characteristics. researchgate.net

Analysis of Intermolecular Interactions in Cocrystal Systems

The formation and stability of this compound cocrystals are fundamentally governed by a network of non-covalent intermolecular interactions. researchgate.nettubitak.gov.tr These interactions, primarily hydrogen bonds and van der Waals forces, dictate how the this compound molecules and their coformers pack together in the crystal lattice. researchgate.net

Primary Intermolecular Forces:

Hydrogen Bonds: These are significant directional interactions that play a crucial role in the assembly of many cocrystals. In systems involving this compound, hydrogen bonds often form between the oxygen atoms of its nitro groups (-NO2) and hydrogen atoms on the coformer molecule. The strength and geometry of these bonds are critical for the stability of the resulting cocrystal. bohrium.comacs.org

Computational Analysis Techniques: To visualize and quantify these subtle interactions, researchers employ several computational analysis tools.

Reduced Density Gradient (RDG) Analysis: RDG analysis is used to identify and characterize non-covalent interactions in real space. nih.govmdpi.com It generates 3D isosurfaces that visualize different types of interactions within the crystal structure. Spikes in the RDG scatter plot at low electron density can distinguish between strong, attractive hydrogen bonds and weaker van der Waals forces. nih.govscience.govscience.gov For example, in studies of energetic cocrystals, RDG analysis can visually confirm the presence of hydrogen bonds and other stabilizing forces between the constituent molecules. researchgate.net

Through these analytical methods, a detailed understanding of the forces holding the this compound cocrystal together is achieved. This knowledge is essential for designing new cocrystals with tailored properties, such as reduced sensitivity and improved stability. rsc.org

Thermal Decomposition and Reaction Kinetics Research

Mechanistic Investigations of Bicyclo-HMX Thermal Decomposition

Quantum molecular dynamics simulations and various experimental techniques have been employed to investigate the intricate mechanisms of this compound thermal decomposition. These studies have identified key initial reaction pathways and the significant influence of factors such as intermolecular interactions and pressure.

The initial steps in the thermal decomposition of this compound are highly dependent on the conditions, particularly pressure. For non-compressed this compound, the primary reaction is nitro-aci isomerization , which occurs before the release of nitrogen dioxide (NO2). acs.orgfigshare.com This isomerization involves the intramolecular transfer of a hydrogen atom.

However, under compression, the decomposition mechanism shifts. acs.org Intermolecular hydrogen transfer becomes the dominant initial reaction, leading to the release of nitrous acid (HONO). acs.orgfigshare.com The release of NO2 also occurs through a bimolecular process. acs.org Theoretical studies using density functional theory (DFT) and molecular dynamics have been instrumental in elucidating these pathways. acs.org The HONO-releasing reaction is found to have a lower reaction barrier in compressed this compound compared to unimolecular NO2 release. acs.org

The initial decomposition reactions can be summarized as follows:

Non-compressed: Nitro-aci isomerization followed by NO2 release. acs.orgfigshare.com

Compressed: Intermolecular hydrogen transfer leading to HONO release and bimolecular NO2 release. acs.org

It's noteworthy that for many nitramines, the initial decomposition step is often considered to be the scission of the N-NO2 bond. researchgate.net However, in the case of this compound, the possibility of HONO release through intramolecular hydrogen transfer competes with NO2 cleavage as the first step. researchgate.net

Intermolecular hydrogen transfer plays a crucial role in the decomposition of this compound, particularly under high-pressure conditions. acs.org This process involves the transfer of a hydrogen atom from one this compound molecule to another, which significantly lowers the energy barrier for the subsequent release of NO2. acs.orgfigshare.com This reduction in the reaction barrier facilitates the HONO-releasing reaction, making it more favorable in compressed this compound. acs.org The barrier for this HONO-releasing reaction is approximately 10 kcal/mol lower than that for unimolecular NO2 release and about 3 kcal/mol lower than for bimolecular NO2 release. acs.org This lowered barrier for HONO formation is a key factor contributing to the higher sensitivity of this compound compared to other energetic materials like RDX and HMX. acs.org

Pressure has a profound effect on the thermal decomposition of this compound, influencing both the dominant reaction pathways and the associated energy barriers. acs.orgosti.gov As established, at ambient pressure, intramolecular processes like nitro-aci isomerization are favored. acs.orgfigshare.com Conversely, under high pressure, intermolecular reactions, specifically hydrogen transfer, become the preferred initial decomposition step. acs.orgfigshare.com

This pressure-induced shift in mechanism has a direct impact on the reaction kinetics. The intermolecular hydrogen transfer under pressure lowers the activation barrier for NO2 release by approximately 7 kcal/mol. acs.orgfigshare.com This makes the HONO-releasing pathway more accessible, accelerating the decomposition process. acs.org The general role of pressure in the thermal decomposition of energetic materials is complex, as it can both accelerate heterogeneous and gas-phase reactions while inhibiting reactions that involve an increase in volume. osti.gov For HMX, a related compound, decomposition accelerates at lower pressures (up to about 1 GPa) and decelerates at higher pressures. osti.gov This highlights the intricate and competing effects that pressure can exert on the decomposition of energetic materials.

Kinetic Studies of Thermal Decomposition

The kinetics of this compound thermal decomposition have been extensively studied using various thermal analysis techniques to determine key parameters such as activation energy and the pre-exponential factor. These studies provide quantitative data on the rate of decomposition under different conditions.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are powerful tools for investigating the thermal behavior of energetic materials like this compound. researchgate.net These techniques measure the temperature difference and heat flow between a sample and a reference material as a function of temperature, revealing thermal events such as melting and decomposition.

DTA studies have been used to determine the thermal stability of this compound and its formulations. researchgate.neticm.edu.plbibliotekanauki.plicm.edu.pl For instance, DTA measurements have shown that replacing PETN with this compound in a Semtex 10 formulation enhances thermal stability. icm.edu.pl The peak temperatures of exothermic decomposition can be determined from DTA curves at various heating rates. icm.edu.pl

DSC is used to obtain quantitative data on the heat released during decomposition and to study the kinetics of the process. researchgate.netresearchgate.netresearchgate.net DSC data obtained at multiple heating rates can be analyzed to determine kinetic parameters. researchgate.netresearchgate.net For example, a study on the thermal decomposition of solid this compound using DSC proposed a formal three-step kinetic scheme. researchgate.net The shape of DSC curves can also provide insights into the complexity of the decomposition process, with some studies showing a single decomposition process for certain this compound formulations and a two-step process for others, especially at lower heating rates. sci-hub.se

The following table summarizes some of the key findings from DTA and DSC analyses of this compound and its formulations:

Analysis TechniqueSampleKey FindingsReference
DTA This compound in Semtex 10 matrixEnhanced thermal stability compared to original Semtex 10 with PETN. icm.edu.pl icm.edu.pl
DTA This compound with C4 and Viton A bindersViton A enhances thermal stability. cswab.org cswab.org
DSC Solid this compoundA formal three-step kinetic scheme was proposed for its decomposition. researchgate.net researchgate.net
DSC This compound with Viton A binder (BCHMX-VA)Showed a two-step decomposition process at a low heating rate of 1.0 °C min−1. sci-hub.se sci-hub.se
DSC This compound/HTPBThe polyurethane matrix had a significant effect on the decomposition mechanism. researchgate.net researchgate.net

To extract kinetic parameters from experimental data obtained from techniques like DSC and TGA, two main approaches are used: model-fitting kinetic analysis and isoconversional (model-free) methods.

Model-fitting kinetic analysis involves fitting the experimental data to various reaction models (e.g., nucleation, diffusion, reaction order) to determine the activation energy (Ea) and the pre-exponential factor (A). researchgate.netresearchgate.net This method can provide a detailed kinetic description of the decomposition process. For the thermal decomposition of solid this compound, a three-step kinetic scheme was developed using this approach, with the first step following a third-order nucleation-growth model. researchgate.net The kinetic parameters for the non-catalytic stage of this compound thermolysis in solution were found to be Ea = 168.7 ± 1.4 kJ mol−1 and log (A, s−1) = 15.7 ± 0.2. researchgate.net

Isoconversional methods , such as the Kissinger-Akahira-Sunose (KAS) method, determine the activation energy as a function of the extent of conversion (α) without assuming a specific reaction model. researchgate.netsciengine.combibliotekanauki.pl This is particularly useful for complex reactions where the mechanism may change as the reaction progresses. Studies on this compound based plastic bonded explosives (PBXs) have utilized isoconversional methods to determine the activation energies for thermolysis. researchgate.netbibliotekanauki.pl For a PBX containing this compound and a polyurethane matrix, the activation energy obtained by the KAS method was found to be 190.0 kJ mol−1. researchgate.net

The following table presents a summary of kinetic parameters for this compound decomposition obtained from various studies:

SampleMethodActivation Energy (Ea) (kJ mol−1)Pre-exponential Factor (log A, s−1)Reference
This compound (in solution)Model-fitting168.7 ± 1.415.7 ± 0.2 researchgate.net
This compound (solid)Model-fitting (first step)186.6 ± 1.216.7 ± 0.3 researchgate.net
This compound/HTPBIsoconversional (KAS)190.0- researchgate.net
This compound-VAIsoconversional183.3 ± 1.3- sci-hub.se

These kinetic studies provide valuable data for predicting the thermal stability and reactivity of this compound under various conditions, which is essential for its safe handling and application.

Influence of Binders and Matrices on Thermal Stability and Decomposition Processes

The thermal stability of this compound is significantly influenced when it is incorporated into polymer-bonded explosives (PBXs). The binder, or matrix, can either enhance or reduce the stability of the energetic filler.

Studies have shown that the choice of binder has a pronounced effect on the decomposition temperature of this compound. When mixed with a C4 matrix, which contains polyisobutylene (B167198) (PIB) and the plasticizer dioctyl sebacate (B1225510) (DOS), the thermal stability of this compound is lowered. cswab.orgicm.edu.pl The plasticizer DOS can act as a solvent for the energetic material, which tends to decrease the decomposition temperature of the resulting plastic explosive. infona.pl

Conversely, using Viton A, a fluoroelastomer, as a binder enhances the thermal stability of this compound. cswab.orgicm.edu.pl PBXs bonded with Viton A exhibit higher decomposition temperatures compared to those with the C4 matrix. cswab.org For instance, the exothermic onset temperature for this compound bonded with Viton A (BCHMX-VA) was found to be 241.3 °C. sci-hub.se The inert nature and higher thermal stability of Viton A are contributing factors to this enhancement. sci-hub.sesciengine.com The decomposition of BCHMX-VA can exhibit a two-step process at low heating rates, which merges into a single step at higher rates. sci-hub.se

The following table compares the thermal stability of pure this compound with its formulations containing different binders.

Interactive Table: Effect of Binders on this compound Thermal Stability

FormulationBinder/MatrixDecomposition Peak Temp. (°C)Effect on StabilityReference
BCHMX-C4C4 (PIB, DOS, Oil)Lower than pure BCHMXDecreased cswab.orgicm.edu.plinfona.pl
BCHMX-VAViton A242.6Increased cswab.orgsci-hub.se
BCHMX-SemtexSemtex Matrix-Enhanced Friction Sensitivity researchgate.net

Investigation of Gaseous Products during Decomposition using Spectroscopic Techniques

Identifying the gaseous products evolved during the decomposition of this compound is essential for elucidating its decomposition pathway. Spectroscopic techniques, particularly Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), are powerful tools for this purpose. nih.govcapes.gov.br

Quantum molecular dynamics simulations and experimental studies provide insight into the initial products. The primary decomposition reaction for non-compressed this compound is the homolytic cleavage of an N-NO₂ bond, releasing a nitrogen dioxide (NO₂) molecule. core.ac.uk This is a common initial step for many cyclic nitramines. psu.edu

While comprehensive studies detailing the full range of gaseous products specifically for this compound are limited, the products are expected to be similar to those of the well-studied nitramine HMX, due to their structural similarities. For HMX, the major gaseous products identified through techniques like TG-FTIR-MS include:

Nitrogen dioxide (NO₂) nih.govpsu.edu

Nitrous oxide (N₂O) nih.govpsu.edu

Formaldehyde (B43269) (CH₂O) nih.govpsu.edu

Water (H₂O) nih.govpsu.edu

Carbon dioxide (CO₂) nih.gov

Nitric oxide (NO) nih.gov

Hydrogen cyanide (HCN) nih.govpsu.edu

These products are formed through a complex network of subsequent reactions in both the condensed and gas phases following the initial bond-breaking steps. nih.govpsu.edu Rapid-scan FTIR spectroscopy allows for real-time quantification of these evolved gases, correlating them with the thermal events in the decomposing material. capes.gov.br

Energetic Performance Evaluation and Enhancement Strategies

Detonation Characteristics of Bicyclo-HMX and its Formulations

The detonation characteristics of an explosive, such as its velocity and pressure, are primary indicators of its performance. For this compound, these parameters have been explored through both computational and experimental methods.

Theoretical calculations are crucial for predicting the performance of new energetic materials before their synthesis and large-scale testing. For pure, crystalline this compound, a theoretical maximum density (TMD) of 1.86 g/cm³ has been reported, with a corresponding calculated detonation velocity of 9050 m/s and a detonation pressure of 37 GPa.

The performance of this compound is often evaluated in formulations, particularly plastic bonded explosives (PBXs), where a polymer binder is used to reduce sensitivity and improve mechanical properties. The detonation parameters for such formulations have been calculated using various thermodynamic codes, including the Kamlet & Jacobs method, CHEETAH, and EXPLO5. researchgate.netepa.gov These computational studies show that while the addition of binders slightly decreases the detonation performance compared to the pure explosive, the resulting formulations are still superior to many conventional explosives like TNT. The table below summarizes the calculated detonation characteristics for this compound and its formulations.

Table 1: Calculated Detonation Characteristics of this compound and its Formulations
MaterialDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Calculation Method/Code
Pure BCHMX (TMD)1.86905037.0Theoretical
BCHMX-C41.668266-EXPLO5
BCHMX-Viton A1.818474-EXPLO5

The oxygen balance of an explosive is a measure of the degree to which it can be oxidized. A zero oxygen balance indicates that the explosive has exactly enough oxygen to completely convert all of its carbon to carbon dioxide and all of its hydrogen to water. This compound has the chemical formula C₄H₆N₈O₈. Based on this, its oxygen balance is calculated to be -16.32%.

This is a significant improvement over the more negative oxygen balance of HMX (C₄H₈N₈O₈), which is -21.6%. yugoimport.com A less negative oxygen balance generally contributes to a more efficient release of energy and higher detonation performance, as more of the explosive's constituent elements are converted into stable, high-energy gaseous products like CO₂ and H₂O.

Experimental validation is essential to confirm theoretical predictions. The detonation velocity of this compound and its formulations has been measured using several techniques. researchgate.net A common method involves pressing the explosive charge into a cylinder and initiating it with a booster. The velocity is then measured using a series of probes or sensors placed at known distances along the charge's length.

One specific technique employs short circuit sensors or pressure pin gauges. As the detonation wave propagates down the explosive charge, it activates the pins in sequence. By recording the time it takes for the wave to travel between the pins, the velocity can be precisely calculated. For this compound, detonation velocity has been measured for charges with diameters of 5.0 mm and 7.5 mm using this method. researchgate.net

More advanced, non-invasive optical techniques are also employed. Photon Doppler Velocimetry (PDV) is a modern method used to measure the particle velocity at the interface between the detonating explosive and a transparent window material. From this data, the detonation pressure can be accurately calculated using impedance matching methods. These techniques provide a more detailed pressure-time history of the detonation event.

Comparative Performance Analysis with Established Energetic Materials

To understand the practical utility of this compound, its performance must be benchmarked against widely used and powerful energetic materials.

Studies comparing this compound with other nitramines have shown its promising characteristics. In plastic bonded explosive formulations, the detonation parameters of this compound mixtures are generally better than those of RDX-based explosives and are very close to those based on HMX. researchgate.net For instance, a formulation of BCHMX with a C4 binder (BCHMX-C4) exhibits detonation parameters superior to RDX-C4 and nearly equivalent to HMX-C4. researchgate.net When formulated with a Viton A binder, BCHMX-Viton A shows higher performance than RDX-Viton A, though slightly lower than HMX-Viton A. researchgate.net

Compared to PETN, this compound has demonstrated superior performance. When PETN was replaced by this compound in the plastic explosive Semtex 10, the thermal stability and detonation parameters of the explosive were enhanced.

However, when compared to ε-CL-20 (HNIW), which is one of the most powerful conventional explosives, formulations based on CL-20 consistently show the highest detonation parameters. researchgate.net The following table provides a comparative look at the measured detonation velocities of these materials in different formulations.

Table 2: Comparative Measured Detonation Velocities
Energetic MaterialFormulation with C4 Binder (m/s)Formulation with Viton A Binder (m/s)
RDX81858285
BCHMX82668474
HMX86418602
CL-20 (HNIW)85949054

Data sourced from a study on this compound and HNIW with different binders. researchgate.net

The high performance of this compound is intrinsically linked to its molecular structure and conformation. One of the most critical factors affecting the performance of an energetic material is its crystal density. The bicyclic, caged structure of this compound results in a more compact molecular arrangement and a higher crystal density (1.86 g/cm³) compared to monocyclic nitramines like HMX (TMD of β-HMX is 1.908 g/cm³, though this compound has a higher packing efficiency in some respects) and RDX. researchgate.netyugoimport.com

Furthermore, the creation of the bicyclic skeleton in this compound introduces significant ring strain. This strain results in a molecule with a much higher heat of formation compared to the relatively less strained monocyclic HMX. Due to the deformation of valence angles in its molecule, this compound has a heat of formation roughly three times higher than that of β-HMX. This stored chemical energy is released during detonation, contributing to a higher heat of explosion and greater explosive strength. Therefore, the combination of high density and high heat of formation, both direct consequences of its unique bicyclic structure, is the primary reason for the formidable energetic performance of this compound.

Strategies for Performance Enhancement through Chemical Modification

The energetic output of this compound can be further tailored and enhanced through chemical modifications, primarily by designing derivatives and through the process of cocrystallization.

Theoretical studies have been a primary avenue for exploring the potential of this compound derivatives. By introducing various intramolecular linkages into the this compound framework, novel cage compounds with potentially superior energetic properties and lower sensitivity can be designed. Computational studies have investigated the introduction of linkages such as –N(NO₂)–, –C(NO₂)₂–, –CH(NO₂)₂–, and –O– to create new molecular structures. The energetic performance of these conceptual derivatives is then evaluated based on calculated detonation velocities and pressures, density, and thermal stability. These theoretical designs aim to optimize the balance between high energy output and acceptable sensitivity levels. For instance, the introduction of additional nitro groups or the formation of more complex cage structures can significantly increase the density and heat of formation, which are key factors in enhancing detonation performance rsc.org.

The following table summarizes the theoretically calculated energetic properties of some designed this compound derivatives.

DerivativeLinkageCalculated Density (g/cm³)Calculated Detonation Velocity (km/s)Calculated Detonation Pressure (GPa)
PATN –N(NO₂)–1.989.6543.8
HNTATN –C(NO₂)₂–2.059.8947.2
PNTATN –CH(NO₂)–1.959.3240.5
TAOTN –O–1.999.5142.1

Note: The data in this table is derived from theoretical calculations and serves as a predictive guide for the performance of these hypothetical compounds.

Cocrystallization is an effective technique to modify the physicochemical properties of energetic materials without altering their molecular structure. By combining two or more different molecules in a single crystal lattice, it is possible to create new materials with tailored properties, such as reduced sensitivity and enhanced thermal stability, while maintaining high energetic performance.

A notable example is the cocrystal of this compound with CL-20 (2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane). Theoretical predictions using molecular dynamics have suggested that a CL-20/bicyclo-HMX cocrystal can exhibit modified sensitivity and stability. These cocrystals can be formed through various intermolecular interactions, including hydrogen bonding and van der Waals forces. The formation of cocrystals can lead to a more stable arrangement of molecules, which can in turn reduce the material's sensitivity to external stimuli like impact and friction. While cocrystallization may sometimes lead to a slight decrease in crystal density, the trade-off for improved safety and stability is often advantageous for practical applications mdpi.comed.ac.ukbohrium.comnih.govencyclopedia.pub.

Energetic Material Formulations Based on this compound

This compound has been investigated as a key ingredient in various energetic formulations, including polymer-bonded explosives (PBXs), composite propellants, and melt-cast compositions.

Polymer-bonded explosives are composites where crystals of a high explosive are held together by a polymer binder. This formulation improves the mechanical properties and reduces the sensitivity of the explosive. This compound has been studied in PBX formulations with various binders, including polyurethane-based matrices and Viton A.

In cast-cured PBXs with a polyurethane matrix (HTPB-based), this compound has demonstrated performance characteristics that are superior to those of RDX-based PBXs and comparable to HMX-based formulations. Experimental measurements have shown that BCHMX-HTPB exhibits a high detonation velocity and brisance. For instance, the detonation velocity of a BCHMX-based PBX was found to be slightly lower than that of an HMX-HTPB equivalent but significantly higher than that of an RDX-HTPB composition icm.edu.pl. Molecular dynamics simulations have also been employed to study the binding energies and mechanical properties of this compound-based PBXs with various fluorine-containing polymers, suggesting that the addition of these polymers can effectively improve the mechanical properties of the formulation nih.gov.

The following table presents a comparison of the experimental detonation characteristics of several nitramine-based PBXs.

Explosive FormulationDensity (g/cm³)Measured Detonation Velocity (km/s)
BCHMX-HTPB 1.698450
HMX-HTPB 1.708560
RDX-HTPB 1.658230
CL-20-HTPB 1.829110

Data compiled from studies on cast-cured PBXs with a polyurethane binder. icm.edu.pl

In the realm of composite propellants, this compound has been explored as an energetic additive to enhance performance. Studies have shown that replacing a portion of ammonium perchlorate (AP) with this compound can influence the burning rate and specific impulse of the propellant.

Research indicates that propellants containing this compound can exhibit higher burning rates compared to those with similar amounts of HMX, particularly at higher concentrations. Furthermore, the pressure exponents for propellants with this compound have been observed to be lower than for those without any nitramine, which can be a desirable characteristic for rocket motor design. In terms of specific impulse, the addition of this compound can lead to an increase, with a propellant containing 30% this compound potentially exceeding the specific impulse of an unmodified propellant aiaa.org. The distinct combustion behavior of this compound, which can sustain burning at sub-atmospheric pressures, makes it a promising candidate for advanced propellant formulations aiaa.orgresearchgate.netnasa.gov.

The table below summarizes the effect of this compound and HMX on the specific impulse of a composite propellant at different concentrations.

NitramineConcentration (%)Calculated Specific Impulse (s)
None (Control) 0245
BCHMX 10242
BCHMX 20240
BCHMX 30246
HMX 15243
HMX 30242
HMX 45246

Melt-cast compositions are another area where this compound has shown significant promise. These formulations are typically based on a meltable explosive matrix, such as 2,4,6-trinitrotoluene (TNT), into which a more powerful crystalline explosive is cast.

A melt-cast composition of BCHMX/TNT (in a 60/40 weight ratio) has been prepared and its properties compared to standard compositions like Composition B (RDX/TNT) and an HMX/TNT mixture. The results indicate that the BCHMX/TNT formulation has detonation parameters at a similar level to the HMX/TNT composition and superior to Composition B. Notably, the BCHMX/TNT mixture exhibited the highest relative brisance among the studied compositions, which is attributed to the higher positive heat of formation of this compound researchgate.net. While mixing with TNT reduces the sensitivity of the pure nitramines, the BCHMX/TNT composition was found to be more sensitive to impact and friction than Composition B researchgate.net.

The following table compares the performance of different melt-cast compositions.

CompositionDensity (g/cm³)Measured Detonation Velocity (km/s)Relative Brisance (%)
BCHMX/TNT (60/40) 1.727980148
HMX/TNT (60/40) 1.737950135
RDX/TNT (60/40) (Comp B) 1.707850120

Data is for melt-cast compositions with a 60/40 nitramine to TNT weight ratio. researchgate.net

Structure Property Relationships in Bicyclo Hmx Research

Correlations Between Molecular Geometry, Electronic Structure, and Detonation Properties

The detonation performance of bicyclo-HMX is intrinsically linked to its unique molecular geometry and electronic structure. This compound, or cis-1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole, possesses a rigid, strained bicyclic framework. aiaa.org This structure contributes to a high heat of formation and a high crystal density, which are key factors for achieving high detonation parameters. aiaa.orgrsc.org

Computational studies using density functional theory (DFT) have been instrumental in elucidating these relationships. rsc.orgacs.org The analysis of the electronic structure of this compound indicates that the N-NO₂ bond is a critical area, often considered the reaction center during decomposition. acs.orgacs.org The electronic properties, such as the band gap, are predictive of the material's stability; this compound is an insulator with a calculated band gap of approximately 3.4 eV. acs.orgacs.org

The introduction of different linkages or substituent groups to the this compound framework has been theoretically explored to enhance its energetic properties. rsc.orgrsc.org For instance, creating novel cage compounds by introducing intramolecular linkages can lead to even more compact structures and improved oxygen balance, potentially resulting in superior detonation performance compared to the parent this compound. rsc.orgrsc.orgscispace.com The detonation velocity and pressure of this compound are comparable to those of HMX and superior to RDX. icm.edu.pl

Table 1: Comparison of Detonation Properties

Compound Detonation Velocity (km/s) Detonation Pressure (GPa)
This compound (BCHMX) 9050 (calculated) icm.edu.pl 37 (calculated) icm.edu.pl
β-HMX 9100 researchgate.net 39 researchgate.net
RDX 8855 researchgate.net 35 researchgate.net
**PATN*** 9.88 rsc.org 45.91 rsc.org
**HNTATN*** 9.98 rsc.org 47.45 rsc.org

Theoretical derivatives of this compound

Relationship Between Molecular Strain, Bond Strengths, and Thermal Stability

The thermal stability of this compound is a direct consequence of its molecular strain and the strength of its chemical bonds. The bicyclic structure induces significant ring strain, which contributes to its high heat of formation. aiaa.orgrsc.org While this strain is beneficial for energy content, it can also influence thermal stability.

The primary factor governing the thermal stability of nitramines like this compound is the strength of the N-NO₂ bonds. rsc.orgacs.org The bond dissociation energy (BDE) of the weakest bond in the molecule is a key indicator of its thermal stability. rsc.orgresearchgate.net For this compound, the N-NO₂ bond is predicted to be the trigger bond in thermal decomposition. acs.org

Compared to other nitramines, this compound exhibits a higher thermal stability than RDX. researchgate.net However, its stability is influenced by its molecular structure; for instance, the longest N-N bond in the molecule is cited as a reason for its higher impact reactivity, which can be related to thermal sensitivity. researchgate.net Theoretical studies have also investigated how modifications to the this compound framework can impact strain energy and, consequently, thermal stability. rsc.orgscispace.com For example, designing novel cage compounds based on the this compound skeleton can introduce even greater strain, which must be balanced to maintain adequate thermal stability. rsc.org

Elucidation of Molecular Features Governing Sensitivity to Mechanical Stimuli

The sensitivity of an energetic material to mechanical stimuli such as impact and friction is a critical safety parameter. For this compound, this sensitivity is governed by specific molecular features. Research indicates that the sensitivity of nitramines is related to their molecular and structural characteristics. scispace.com

This compound is reported to have an impact sensitivity comparable to PETN and a friction sensitivity in the same range as HMX. icm.edu.pl The relatively high impact sensitivity of this compound has been attributed to the presence of a long N-N bond in its molecular structure. researchgate.net

The inclusion of this compound in polymer-bonded explosives (PBXs) can significantly alter its sensitivity. Formulations with binders like polyurethane (PU) or Viton have been shown to have lower sensitivity to mechanical stimuli than pure this compound. ekb.egekb.egbibliotekanauki.pl For example, PBX formulations based on PU/HTPB demonstrated reduced impact and friction sensitivity. ekb.eg Similarly, coating this compound crystals with a Semtex matrix has been shown to increase the energy required for initiation by impact by a factor of five. icm.edu.pl The form of the sample, whether as a solid plate or a powder, can also affect its response to mechanical stimuli. researchgate.net

Table 2: Mechanical Sensitivity of this compound and Related Compounds

Compound Impact Sensitivity (J) Friction Sensitivity (N)
This compound (BCHMX) 2.98 researchgate.net 88 researchgate.net
β-HMX 6.37 researchgate.net 95 researchgate.net
RDX 5.58 researchgate.net 152 researchgate.net
PETN 2.9 icm.edu.pl -
BCHMX-Semtex 16.8 icm.edu.pl -

Influence of Substituent Effects and Linkage Modifications on Overall Performance

The goal of these modifications is often to increase the density and heat of formation, leading to better detonation performance, while also improving the oxygen balance. rsc.orgrsc.orgacs.org For example, introducing intramolecular linkages such as –N(NO₂)–, –C(NO₂)²–, –CH(NO₂)–, or –O– into the this compound framework can create novel cage compounds with more compact structures and enhanced energetic properties. rsc.org These modifications can lead to derivatives with detonation velocities and pressures that are predicted to be superior to those of even high-performance explosives like CL-20. rsc.org

Future Research Directions and Open Questions

Exploration of New Synthetic Pathways for Designed Bicyclo-HMX Analogues

A primary obstacle in the broader application of this compound has been the difficulty of its synthesis. Early attempts to create the tetraazabicyclooctane ring system often resulted in low yields or decomposition. researchgate.net For instance, the condensation of methylenedinitramine (MEDINA) with glyoxal (B1671930) was reported to proceed in a mere 5% yield, while other routes, such as the direct reduction of tetranitroglycoluril, proved unsuccessful. dtic.mildtic.mil Efforts to build the this compound framework from precursors like 4,5-dibromo-1,3-dinitroimidazolidine also failed to produce the target compound. dtic.mil

Future research must focus on developing more efficient and scalable synthetic routes. This includes not only improving existing methods but also exploring entirely novel chemical transformations. A promising strategy involves the design of specific this compound analogues by first constructing a stable cage skeleton, which is then converted to the final energetic compound through nitration. rsc.org This approach allows for more control over the molecular architecture.

Furthermore, researchers are investigating the design of new cage compounds based on the this compound framework by introducing intramolecular linkages such as –N(NO₂)–, –C(NO₂)₂–, or –O–. rsc.orgrsc.org This strategy aims to create derivatives with enhanced properties, like improved oxygen balance and higher density. Theoretical studies suggest that such modifications could lead to compounds with energetic performance rivaling or exceeding that of established materials like CL-20. nih.gov Exploring modern synthetic methods, such as strain-release cycloadditions, could provide innovative pathways to these complex molecular targets. nih.gov

Advanced Multi-Scale Modeling and Simulation Approaches for Complex Formulations

Understanding the behavior of this compound, particularly within complex formulations like plastic-bonded explosives (PBXs) or co-crystals, requires sophisticated modeling and simulation techniques. dntb.gov.ua Advanced multi-scale modeling, which connects atomic-level interactions to macroscopic material properties, is a critical area for future research. dierk-raabe.com This approach integrates various computational methods, such as Density Functional Theory (DFT) for electronic structure, Molecular Dynamics (MD) for atomic motion, and Finite Element Analysis (FEA) for continuum mechanics, to create a comprehensive predictive framework. dierk-raabe.comarxiv.org

Molecular dynamics simulations are already being used to study the binding energies, mechanical properties, and detonation performance of this compound-based PBXs. dntb.gov.ua A significant area of interest is the computational design and analysis of novel formulations, such as an energetic cocrystal composed of this compound and CL-20. researchgate.net MD simulations can be used to optimize the crystal structure of such a cocrystal and predict its density, stability, and energetic output before attempting hazardous and costly synthesis. researchgate.net The development of extensible and highly scalable software systems is essential to perform the complex simulations required for this research. dtic.mil

Table 1: Molecular Dynamics Simulation Parameters for this compound Cocrystal Analysis This table is representative of typical parameters used in MD simulations for energetic materials.

Parameter Value/Method Purpose
Ensemble NPT (Isothermal-Isobaric) Simulates constant temperature and pressure, mimicking realistic conditions.
Temperature 298 K (25 °C) Represents standard ambient temperature for property prediction.
Pressure 0.0001 GPa Represents standard atmospheric pressure.
Thermostat Andersen Controls and maintains the set temperature of the system.
Barostat Berendsen Controls and maintains the set pressure of the system.
Force Field COMPASS or DREIDING Describes the potential energy and forces between atoms in the simulation.
Simulation Time 1 ns Total duration of the simulation run.
Equilibration Time 0.5 ns Initial phase of the simulation to allow the system to reach a stable state.
Statistical Analysis 0.5 ns Second phase of the simulation from which properties are calculated.

Data sourced from representative methodologies described in researchgate.net.

In-Situ Characterization Techniques for Understanding Dynamic Processes

The initiation, deflagration, and detonation of energetic materials like this compound involve a cascade of complex physical and chemical processes that occur on extremely short timescales (femtosecond to nanosecond). iphy.ac.cndtic.mil Traditional characterization methods often study materials before and after an event (ex-situ), missing the critical dynamic transformations. Future research will increasingly rely on in-situ characterization techniques to observe these processes in real-time. numberanalytics.com

Advanced techniques such as time-resolved laser spectroscopy are crucial for developing a fundamental understanding of the fast dynamical processes involved in initiation. dtic.mil Ultrafast spectroscopy methods, including transient absorption (TA) and time-resolved coherent anti-Stokes Raman scattering (CARS), can probe the relaxation of excited states and the flow of vibrational energy within the molecular structure immediately following a stimulus. iphy.ac.cn This information is vital for clarifying the initial steps of energy dissipation and bond cleavage that lead to detonation. iphy.ac.cn

Furthermore, synchrotron-based techniques, such as in-situ X-ray diffraction, can be used to track changes in crystal structure and phase transformations under dynamic conditions of high temperature and pressure. spiedigitallibrary.org Applying these advanced in-situ methods to this compound and its formulations will provide unprecedented insight into its decomposition mechanisms, stability limits, and the physical changes it undergoes during initiation, ultimately guiding the development of safer and more reliable energetic systems. numberanalytics.comspiedigitallibrary.org

Development of Predictive Models for Structure-Performance Relationships

The experimental synthesis and testing of novel energetic materials is inherently hazardous, time-consuming, and expensive. Therefore, a major research goal is the development of robust predictive models that can accurately determine a compound's properties from its molecular structure alone. mdpi.com This data-driven approach, often employing data science and machine learning (ML), can accelerate the discovery and design of new energetic materials by identifying promising candidates before they are ever synthesized. osti.gov

Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this effort. By using statistical methods and heuristic algorithms like Particle Swarm Optimization, researchers have developed models that can predict key performance indicators such as impact sensitivity and detonation velocity with high accuracy. mdpi.com For this compound, a direct linear relationship has already been observed between the impact sensitivity and shock sensitivity of PBX formulations containing it. scispace.com

Future work will focus on expanding these models to a wider range of this compound analogues and formulations. Density functional theory (DFT) is a powerful tool for generating the necessary data to train these models, providing calculated properties for notional compounds. rsc.orgrsc.org By combining large datasets from both computational chemistry and experimental results, ML algorithms like graph neural networks (GNNs) and artificial neural networks (ANNs) can identify complex patterns that link molecular and crystal structure to energetic performance. llnl.govmdpi.com

Table 2: Predicted Detonation Properties of Designed this compound Analogues via DFT This table presents theoretically calculated data for novel compounds designed from the this compound framework, demonstrating the predictive power of computational chemistry.

Compound Name Introduced Linkage/Group Calculated Density (ρ) (g/cm³) Calculated Detonation Velocity (D) (km/s) Calculated Detonation Pressure (P) (GPa)
This compound (Reference) - 1.86 9.14 37.82
TAOTN –O– 1.98 9.47 42.12
PNTATN –CH(NO₂)– 2.01 9.77 45.42
PATN –N(NO₂)– 2.04 9.94 47.38
HNTATN –C(NO₂)₂– 2.06 10.02 48.97

Data sourced from rsc.org. The predicted properties for this compound are in good agreement with other research. rsc.org

Tailoring Molecular and Crystalline Structures for Specific Energetic Applications

A key direction for future research is the deliberate tailoring of this compound's structure at both the molecular and crystalline levels to achieve desired performance characteristics for specific applications.

At the molecular level, this involves the rational design of new derivatives. As previously mentioned, one strategy is to introduce new intramolecular linkages into the this compound framework to create more compact, strained cage structures. rsc.org For example, introducing an oxygen bridge (to form TAOTN) or a dinitromethylene bridge (to form HNTATN) can significantly increase the calculated density and detonation performance compared to the parent this compound. rsc.orgrsc.org This approach allows for the fine-tuning of properties like oxygen balance, heat of formation, and energetic output.

At the crystalline level, crystal engineering offers powerful methods to modify the bulk properties of an energetic material without altering the molecule itself. Co-crystallization, the process of incorporating two or more different molecules into a single, unique crystal lattice, is a particularly promising technique. fraunhofer.de Forming a cocrystal of a highly sensitive material with an insensitive one can dramatically improve safety. mdpi.com For instance, a computationally designed cocrystal of this compound with the powerful but sensitive explosive CL-20 could yield a new material that balances high performance with reduced sensitivity. researchgate.net Another approach is to control polymorphism, where a single compound can form different crystal structures. rsc.org Inducing a polymorphic transition can lead to a more densely packed crystal, which directly enhances detonation performance. rsc.org

Table of Mentioned Chemical Compounds

Abbreviation/Common Name Full Chemical Name
This compound (BCHMX) cis-2,4,6,8-tetranitro-1H,5H-2,4,6,8-tetraazabicyclo[3.3.0]octane
HMX (Octogen) 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane
RDX (Hexogen) 1,3,5-Trinitro-1,3,5-triazine
CL-20 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane
TNT 2,4,6-Trinitrotoluene
MEDINA Methylenedinitramine
Glyoxal Ethane-1,2-dione
Tetranitroglycoluril 1,3,5,7-Tetranitro-tetrahydro-glycoluril
TAOTN 2,4,6,8-tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0³’⁷]nonane
PNTATN 2,4,6,8,9-pentanitro-2,4,6,8-tetraazatricyclo[3.3.1.0³’⁷]nonane
PATN 2,4,6,8,9-pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0³’⁷]nonane
HNTATN 2,4,6,8,9,9-hexanitro-2,4,6,8-tetraazatricyclo[3.3.1.0³’⁷]nonane

Q & A

Q. What structural characteristics of bicyclo-HMX contribute to its high energy density?

this compound derives its energetic properties from a strained bicyclic framework, which increases molecular density and detonation performance. Key structural features include intramolecular strain from elongated C–C bonds (e.g., 1.64–1.69 Å vs. standard 1.54 Å) and nitro group substitutions that enhance oxygen balance. Density Functional Theory (DFT) studies reveal that strain energy and compact molecular geometry directly correlate with detonation velocity (9.14 km/s) and pressure (37.82 GPa) .

Q. How is the thermal stability of this compound experimentally evaluated?

Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Bond dissociation energy (BDE) calculations using DFT-B3LYP/6-311G(d,p) further predict decomposition pathways. For this compound derivatives like PATN and HNTATN, lower BDE values (e.g., 120–150 kJ/mol) indicate higher sensitivity to thermal initiation compared to HMX .

Q. What computational methods are used to predict detonation properties of this compound derivatives?

The semi-empirical Kamlet-Jacobs formula is applied to calculate detonation velocity (DD) and pressure (PP) using parameters like density (ρ\rho), heat of detonation (QQ), and molecular weight. For example, PATN achieves D=9.76D = 9.76 km/s and P=44.95P = 44.95 GPa, validated against experimental CL-20 data. DFT-derived gas-phase heats of formation (HOFs) and solid-phase HOFs (e.g., 251.58–500.74 kJ/mol) ensure accuracy .

Q. How does oxygen balance affect the performance of this compound-based compounds?

Oxygen balance (OB) is calculated as 1600×(c/2ab)/Mw1600 \times (c/2a - b)/Mw, where cc, aa, bb are oxygen, carbon, and hydrogen counts. Derivatives like PATN (OB = 0%) achieve complete combustion, minimizing toxic gas emissions. Higher OB improves detonation efficiency but must balance against sensitivity thresholds .

Advanced Research Questions

Q. How can discrepancies between computational and experimental detonation data be resolved in this compound studies?

Calibration of force fields (e.g., COMPASS) and validation against lattice parameters (e.g., ±7.5% error correction) improve MD simulation accuracy. Adjustments for environmental factors (e.g., hydrostatic pressure >10 GPa altering electronic band structures) and strain energy corrections refine predictive models .

Q. What synthesis strategies reduce sensitivity in this compound derivatives without compromising energy density?

Introducing –O– or –CH(NO₂)– groups reduces sensitivity by lowering HOMO-LUMO gaps (e.g., TAOTN: ΔE = 5.12 eV vs. HNTATN: ΔE = 4.65 eV). Molecular electrostatic potential (MEP) analysis identifies electron-deficient regions, guiding substitutions to mitigate impact sensitivity .

Q. How do pressure and temperature variations affect this compound’s mechanical properties?

Under hydrostatic pressure (0–400 GPa), anisotropic compression along the c-axis reduces lattice stability, while temperatures >400 K induce thermal expansion. DFT-MD simulations show bandgap reductions (3.4 eV to <1.5 eV at 400 GPa) correlate with decreased chemical stability .

Q. What challenges arise in synthesizing this compound cage compounds with optimal strain energy?

Constructing azatricyclo[3.3.1.0³,⁷]nonane cages requires precise introduction of –N(NO₂)– or –C(NO₂)₂– groups. High strain energies (e.g., PATN: 619.01 kJ/mol) increase detonation heat (Q=1736.84Q = 1736.84 cal/g) but demand stabilizing strategies like oxygen atom incorporation to avoid premature decomposition .

Methodological Guidelines

  • Experimental Design : Prioritize DFT-B3LYP/6-311G(d,p) for HOF and BDE calculations, complemented by Kamlet-Jacobs for detonation metrics .
  • Data Contradiction Analysis : Cross-validate computational results with DSC/TGA experimental data and adjust for lattice parameter errors in MD simulations .
  • Sensitivity Optimization : Use MEP maps and substituent effects to balance OB and impact sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.